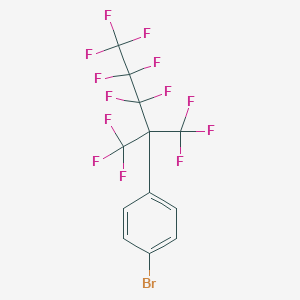
1-Bromo-4-(1H,1H-perfluoro-2,2-dimethylpentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1H,1H-perfluoro-2,2-dimethylpentyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C13H6BrF13 and its molecular weight is 489.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Bromo-4-(1H,1H-perfluoro-2,2-dimethylpentyl)benzene (CAS No. 149068-60-0) is a synthetic organic compound notable for its unique fluorinated alkyl side chain. The compound's structure includes a bromine atom attached to a benzene ring that is further substituted with a perfluorinated alkyl group, which significantly influences its biological activity and chemical properties.
- Molecular Formula : C13H6BrF13
- Molecular Weight : 489.07 g/mol
- Physical State : Solid at room temperature
- Solubility : Generally insoluble in water but soluble in organic solvents.
The biological activity of this compound can be attributed to its ability to interact with various biological systems, particularly through mechanisms involving:
- Endocrine Disruption : Due to the presence of bromine and fluorinated groups, this compound may exhibit endocrine-disrupting properties. Studies have indicated that such compounds can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in wildlife and humans.
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds like this one may possess antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.
Toxicological Studies
Research on the toxicological profile of this compound indicates potential risks associated with exposure. Key findings include:
Case Study 1: Endocrine Disruption in Aquatic Species
A study investigated the effects of perfluorinated compounds on fish populations, revealing that exposure to similar brominated and fluorinated compounds resulted in altered reproductive behaviors and hormonal imbalances. The study highlighted the need for further research into the specific effects of this compound on aquatic ecosystems.
Case Study 2: Antimicrobial Properties
In vitro assays were conducted to evaluate the antimicrobial efficacy of various halogenated compounds against common pathogens. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Research Findings Summary
Propriétés
IUPAC Name |
1-bromo-4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF13/c14-7-3-1-6(2-4-7)5-8(11(19,20)21,12(22,23)24)9(15,16)10(17,18)13(25,26)27/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXSDDUAQKULBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895688 |
Source


|
| Record name | 1-Bromo-4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149068-60-0 |
Source


|
| Record name | 1-Bromo-4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














